molecular formula C18H27N5O3 B5613277 N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(2-oxo-1-azepanyl)propanamide

N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(2-oxo-1-azepanyl)propanamide

Cat. No. B5613277
M. Wt: 361.4 g/mol
InChI Key: PQGPNIFSAZDOSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine, involves flexible approaches to establishing substituted pyrimidines. A method described involves reacting 2-hexyl-isothiourea hydrobromide with 5,5-diethoxy-pent-3-yn-2-one, indicating the potential for synthesizing complex pyrimidine derivatives through manageable reactions (Verron et al., 2007).

Molecular Structure Analysis

The study of molecular structures, such as the one involving 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, reveals the significance of electronic polarization within the pyrimidine components. This suggests that similar compounds might exhibit planar heterocyclic structures with specific intramolecular hydrogen bonding patterns, providing insight into the molecular configuration of N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(2-oxo-1-azepanyl)propanamide (Orozco et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives, such as the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines using triorganoindium compounds, demonstrate the compound's reactivity and the ability to introduce functional diversity through palladium-catalyzed cross-coupling reactions. This highlights the chemical versatility and reactivity of morpholine and pyrimidine-based compounds (Martínez et al., 2012).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(2-oxo-1-azepanyl)propanamide are scarce, insights can be drawn from related research on molecular geometry and hydrogen bonding patterns in morpholine and pyrimidine derivatives. For instance, studies on hydrogen-bonded structures in similar compounds underscore the importance of N-H...O interactions in defining the crystal packing and physical stability of these molecules (Orozco et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs with similar structures act by binding to specific proteins or enzymes, altering their function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential applications in medicine, and methods for its efficient synthesis .

properties

IUPAC Name

N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]-3-(2-oxoazepan-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c24-17(5-7-23-6-3-1-2-4-18(23)25)19-13-15-12-16(21-14-20-15)22-8-10-26-11-9-22/h12,14H,1-11,13H2,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGPNIFSAZDOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCC(=O)NCC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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